molecular formula C11H13NO B11915098 7'-Methoxyspiro[cyclopropane-1,3'-indoline]

7'-Methoxyspiro[cyclopropane-1,3'-indoline]

Cat. No.: B11915098
M. Wt: 175.23 g/mol
InChI Key: KGDCMLSNGMQCLD-UHFFFAOYSA-N
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Description

7'-Methoxyspiro[cyclopropane-1,3'-indoline] (CAS 1360931-82-3) is a high-value spirocyclic building block in medicinal chemistry and pharmaceutical research. This compound features a rigid spiro architecture formed by a cyclopropane ring fused to an indoline system, a structure known to enhance binding affinity and selectivity toward biological targets by locking conformational flexibility. The methoxy group at the 7' position further fine-tunes the molecule's electronic properties and solubility. The primary research application of this scaffold is in the design and synthesis of novel anticancer agents. Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have been identified as core structures in potent compounds, such as the Polo-like Kinase 4 (PLK4) inhibitor CFI-400945, which demonstrates significant antitumor activity in models of breast cancer and other malignancies. The spirocyclic framework is a privileged structure in drug discovery, as it is commonly found in bioactive molecules and natural products with potent biological activities. In synthetic chemistry, this compound serves as a key intermediate. The spirocyclic core can be synthesized via methods such as sulfur ylide-mediated dearomatization cyclopropanation, which offers high diastereoselectivity. The structure allows for further functionalization, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns against various disease targets. This product is provided for research and development purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be followed during handling, and it should be stored as recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

7-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane]

InChI

InChI=1S/C11H13NO/c1-13-9-4-2-3-8-10(9)12-7-11(8)5-6-11/h2-4,12H,5-7H2,1H3

InChI Key

KGDCMLSNGMQCLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NCC23CC3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The metal-free approach employs tosylhydrazone salts as diazo precursors, enabling cyclopropanation without transition metals. The process involves:

  • Step 1 : Generation of diazo intermediates via base-mediated decomposition of tosylhydrazone salts.

  • Step 2 : Cyclopropanation of 3-methyleneindolin-2-ones under mild conditions (e.g., K2_2CO3_3 in DMF at 80–100°C).

This method achieves high diastereoselectivity (up to 95:5 dr) due to steric and electronic effects directing the cyclopropane ring formation.

Key Data:

Tosylhydrazone PrecursorBaseSolventYield (%)dr (cis:trans)
Aryl-substitutedK2_2CO3_3DMF78–9292:8
Alkyl-substitutedCs2_2CO3_3THF65–8585:15

Transition Metal-Catalyzed Approaches

Rhodium(II)-Catalyzed Decarbenation

Rhodium(II) catalysts (e.g., Rh2_2(TFA)4_4) enable alkynylcyclopropanation via decarbenation of 7-alkynylcycloheptatrienes. Key features:

  • Substrate : Styrenes or electron-deficient alkenes.

  • Conditions : Toluene/hexane (1:1) at 80°C for 20 hours.

  • Yield : 70–90% with cis selectivity (>95%).

Copper-Mediated Cyclization

Copper catalysts (e.g., CuI) facilitate spirocyclization of indole derivatives with cyclopropane precursors. For example:

  • Substrate : 3-Allylindoles.

  • Conditions : DMF, 110°C, 12 hours.

  • Yield : 60–75%.

Silicate Mineral-Catalyzed Cyclization

Montmorillonite K10-Catalyzed Method

A patent describes a scalable industrial method using Montmorillonite K10:

  • Substrate : Indoline derivatives and cyclopropane precursors.

  • Conditions : Toluene, 105–115°C, 48–84 hours.

  • Key Parameters :

    • Silicate mineral-to-substrate ratio: 45–55% w/w.

    • Solvent polarity critical for minimizing side reactions.

Performance Metrics:

Scale (kg)Purity (%)Isolated Yield (%)
Laboratory>9865–72
Pilot>9560–68

Fischer Indole Synthesis Modifications

Acid-Catalyzed Cyclization

A variant of the Fischer indole synthesis generates the indoline core before spirocyclization:

  • Substrate : Phenylhydrazines and cyclic ketones.

  • Conditions : HCl/EtOH, reflux, 6–12 hours.

  • Yield : 50–65%.

Comparative Analysis of Methods

Efficiency and Selectivity

MethodAdvantagesLimitations
Metal-Free- Avoids transition metals
- High dr
- Limited substrate scope
- Moderate yields
Rh(II)-Catalyzed- Broad substrate tolerance
- High cis selectivity
- Costly catalysts
- Requires inert conditions
Silicate-Catalyzed- Scalable
- Mild conditions
- Long reaction times
- Solvent sensitivity

Industrial Applicability

  • Metal-free methods suit small-scale API synthesis due to purity requirements.

  • Silicate-catalyzed processes are preferred for bulk production .

Chemical Reactions Analysis

Types of Reactions

7’-Methoxyspiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated spirocyclic compound .

Scientific Research Applications

Structural Overview

7'-Methoxyspiro[cyclopropane-1,3'-indoline] can be characterized by its molecular formula C11H11NO2C_{11}H_{11}NO_2 and a molecular weight of 189.21 g/mol. The compound consists of a cyclopropane ring fused to an indolinone moiety, which contributes to its distinctive chemical reactivity and biological profile.

Organic Synthesis

The compound serves as a valuable precursor in the synthesis of complex organic molecules. It is often utilized in the development of new synthetic methodologies due to its ability to undergo various chemical transformations. Key reactions include:

  • Cyclopropanation : A common method for synthesizing 7'-Methoxyspiro[cyclopropane-1,3'-indoline] involves cyclopropanation of indolinone derivatives using tosylhydrazone salts under mild conditions, yielding high diastereoselectivity.
  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that can modify its properties and enhance its utility in drug design.

Research has shown that 7'-Methoxyspiro[cyclopropane-1,3'-indoline] exhibits several promising biological activities:

  • Anticancer Properties : The compound has been investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It interacts with specific molecular targets such as Polo-Like Kinase 4 (PLK4), which is implicated in cancer cell growth .
  • Anti-inflammatory Effects : Studies have indicated that this compound can inhibit cyclooxygenase enzymes involved in inflammatory pathways. A dose-dependent response was observed, suggesting potential therapeutic applications for inflammatory diseases .
  • Analgesic Activity : Experimental models have demonstrated that derivatives of this compound exhibit analgesic properties comparable to standard pain relievers, indicating its potential use in pain management .
  • Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against various pathogens by disrupting microbial cell membranes .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several spirocyclic compounds, including 7'-Methoxyspiro[cyclopropane-1,3'-indoline]. Results showed significant inhibition of inflammatory mediators such as TNF-alpha and IL-6, indicating the compound's potential as an anti-inflammatory agent.

Case Study 2: Analgesic Activity Assessment

In a controlled study involving rodent models, administration of 7'-Methoxyspiro[cyclopropane-1,3'-indoline] resulted in a marked reduction in pain scores compared to control groups. This suggests that the compound may act on central pain pathways similarly to opioids but with potentially fewer side effects .

Mechanism of Action

The mechanism of action of 7’-Methoxyspiro[cyclopropane-1,3’-indoline] involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This makes it a valuable scaffold in medicinal chemistry for designing drugs with specific biological activities .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 7'-methoxy derivative exhibits distinct electronic effects compared to the 6'-methoxy analogue due to differences in resonance and steric hindrance .
  • Halogen vs. Methoxy : Bromo and fluoro substituents at the 7' position enhance lipophilicity and metabolic stability, respectively, which may improve pharmacokinetic profiles .

Key Findings :

  • The oxidative C−H activation method for 7'-methoxyspiro derivatives achieves high yields (87%), demonstrating efficiency for scale-up .
  • Transition metal-free routes are preferred for reducing metal contamination in pharmaceutical applications .

Anticancer Activity

  • Spiro[cyclopropane-1,3'-indoline] Derivatives: Cyclopropane-containing analogues exhibit nanomolar cytotoxicity against human cancer cell lines, particularly lung, colon, and breast cancers. The spirocyclopropane motif facilitates DNA alkylation, mimicking the mechanism of natural products like CC-1065 .
  • Tyrosine Kinase Inhibition : Spiro[indoline-3,4-piperidine]-2-ones show strong tyrosine kinase inhibition, suggesting that cyclopropane analogues (e.g., 7'-methoxy) may share similar targets .

Biological Activity

7'-Methoxyspiro[cyclopropane-1,3'-indoline] is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the chemical formula C₁₁H₁₁NO₂, combines a cyclopropane ring with an indoline moiety, making it a promising candidate for various therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The structural uniqueness of 7'-Methoxyspiro[cyclopropane-1,3'-indoline] is attributed to its spirocyclic configuration, which enhances its stability and solubility compared to other similar compounds. The presence of the methoxy group at the 7' position is significant as it influences the compound's interaction with biological targets.

Property Value
Chemical FormulaC₁₁H₁₁NO₂
Molecular Weight189.214 g/mol
CAS Number1360931-82-3
SolubilitySoluble in organic solvents

The biological activity of 7'-Methoxyspiro[cyclopropane-1,3'-indoline] primarily revolves around its ability to modulate various cellular pathways. Research indicates that it interacts with specific molecular targets, such as:

  • Polo-Like Kinase 4 (PLK4) : Inhibition of PLK4 has been linked to reduced cancer cell proliferation and induction of apoptosis. This kinase plays a critical role in cell cycle regulation.
  • Enzyme Modulation : The compound can alter enzyme activities, impacting cellular signaling pathways that are crucial for tumor growth.

Anticancer Activity

Studies have demonstrated that 7'-Methoxyspiro[cyclopropane-1,3'-indoline] exhibits significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro assays have shown that this compound effectively inhibits the growth of various cancer cell lines.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study: In Vitro Testing

In a recent study, the efficacy of 7'-Methoxyspiro[cyclopropane-1,3'-indoline] was evaluated against several cancer cell lines. The results indicated:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.2Significant growth inhibition
HeLa (Cervical Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)18.0Reduced cell viability

Antimicrobial and Anti-inflammatory Properties

Beyond its anticancer potential, 7'-Methoxyspiro[cyclopropane-1,3'-indoline] has also been investigated for antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against certain pathogens.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in vitro, indicating potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

The biological activity of 7'-Methoxyspiro[cyclopropane-1,3'-indoline] can be contrasted with other spirocyclic compounds:

Compound Name Structural Features Biological Activity
Spiro[cyclopropane-1,3'-oxindole]Lacks methoxy groupLower solubility and stability
Spiro[indoline-3,2'-oxirane]Contains an oxirane ringDifferent reactivity profile
Spiro[indoline-3,2'-pyrrolidine]Features a pyrrolidine ringAltered biological activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for constructing the spiro[cyclopropane-indoline] core in 7'-Methoxyspiro[cyclopropane-1,3'-indoline]?

  • Methodological Answer : The spirocyclic core can be synthesized via multi-component reactions or cyclopropanation strategies . For example:

  • Multi-component reactions enable simultaneous formation of multiple bonds, as demonstrated in the synthesis of dispiro[indoline] derivatives using aldehydes, amines, and ketones under acidic conditions .
  • Cyclopropanation of indoline derivatives using nitrones and cyclopropane diesters provides a diastereoselective route, avoiding hazardous diazo compounds .
    • Key Parameters : Reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection critically influence yield and stereochemical outcomes.

Q. Which analytical techniques are essential for confirming the structure and purity of 7'-Methoxyspiro[cyclopropane-1,3'-indoline]?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for resolving the spiro junction geometry, as shown in studies of analogous spiro[indoline] compounds .
  • Advanced NMR spectroscopy (e.g., 2D COSY, HSQC, and NOESY) distinguishes overlapping proton environments, particularly for the cyclopropane and methoxy groups .
  • High-resolution mass spectrometry (HRMS) and HPLC-PDA validate molecular weight and purity (>98%) .

Q. What preliminary assays are used to evaluate the biological activity of 7'-Methoxyspiro[cyclopropane-1,3'-indoline]?

  • Methodological Answer :

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets) are conducted with IC50 determination using fluorescence-based readouts .
  • Cellular viability assays (MTT or resazurin) screen for anticancer activity, with dose-response curves analyzed via nonlinear regression .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during cyclopropane ring formation in spiro[indoline] systems?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance transition-state stabilization, improving diastereoselectivity .
  • Catalyst design : Chiral Lewis acids (e.g., Zn(II)-BOX complexes) induce asymmetry, as demonstrated in related spirocyclic syntheses .
  • Temperature modulation : Lower temperatures (0–5°C) reduce competing pathways, favoring desired stereoisomers .

Q. How do researchers address contradictions in reported biological activity data for spirocyclic indoline derivatives?

  • Methodological Answer :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell line provenance, serum-free media) to minimize variability .
  • Meta-analysis : Cross-reference activity data across structural analogs (e.g., 5'-Methoxy or nitro-substituted derivatives) to identify pharmacophore trends .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out nonspecific interactions .

Q. What computational tools predict the stability and reactivity of 7'-Methoxyspiro[cyclopropane-1,3'-indoline] under physiological conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclopropane ring to assess strain-induced reactivity .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and protein-ligand binding kinetics using force fields (e.g., AMBER) .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability based on lipophilicity (LogP) and topological polar surface area (TPSA) .

Data Contradiction Analysis

  • Example : Conflicting reports on anticancer activity may arise from:
    • Structural analogs : Subtle substituent changes (e.g., methoxy vs. nitro groups) alter target binding .
    • Assay conditions : Varying ATP concentrations in kinase assays skew IC50 values .
    • Resolution : Perform structure-activity relationship (SAR) studies with uniform protocols and orthogonal assays (e.g., SPR for binding affinity) .

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